molecular formula C17H14N4S B287304 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287304
M. Wt: 306.4 g/mol
InChI Key: JZNQADYTQHOJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has shown potential in various scientific research applications. This compound has a unique structure that allows it to interact with biological systems in a specific manner.

Mechanism of Action

The mechanism of action of 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to interact with biological systems by binding to specific proteins or enzymes. This binding can lead to changes in cellular signaling pathways, resulting in various biological effects.
Biochemical and Physiological Effects
Studies have shown that 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also shown potential as an anti-cancer agent by inducing apoptosis in cancer cells. Additionally, it has shown anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its unique structure, which allows for specific interactions with biological systems. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research related to 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential as a drug delivery system. Another direction is to study its interactions with specific proteins or enzymes to better understand its mechanism of action. Additionally, future research could focus on improving its solubility in water to make it more versatile in lab experiments.
In conclusion, 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has shown potential in various scientific research applications. Its unique structure allows for specific interactions with biological systems, and it has shown anti-inflammatory, anti-cancer, and anti-microbial properties. Future research could focus on further investigating its properties and improving its solubility in water to make it more versatile in lab experiments.

Synthesis Methods

The synthesis of 3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methylbenzylhydrazine with 2-(3-methylphenyl)thiosemicarbazide in the presence of acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the product is around 60%.

Scientific Research Applications

3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential as a drug delivery system and as a fluorescent probe for biological imaging.

properties

Product Name

3-Benzyl-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

3-benzyl-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-12-6-5-9-14(10-12)16-20-21-15(18-19-17(21)22-16)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3

InChI Key

JZNQADYTQHOJLT-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origin of Product

United States

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